Cas no 97229-11-3 (4-chloro-2-methanesulfonylpyrimidine)

4-chloro-2-methanesulfonylpyrimidine structure
97229-11-3 structure
Product Name:4-chloro-2-methanesulfonylpyrimidine
CAS No:97229-11-3
MF:C5H5ClN2O2S
MW:192.623398542404
MDL:MFCD09701372
CID:61889
PubChem ID:11148232
Update Time:2024-10-25

4-chloro-2-methanesulfonylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-2-(methylsulfonyl)pyrimidine
    • 4-CHLORO-2-METHANESULFONYL-PYRIMIDINE
    • 4-chloro-2-methylsulfonylpyrimidine
    • C5H5ClN2O2S
    • 4-CHLORO-2-METHANESULFONYLPYRIMIDINE
    • PYRIMIDINE, 4-CHLORO-2-(METHYLSULFONYL)-
    • 4-chloro-2-methylsulfonyl-pyrimidine
    • BWVZLXTZQHILRC-UHFFFAOYSA-N
    • FCH869011
    • 4-chloro-2-methanesulphonylpyrimidine
    • 2-(Methylsulfonyl)-4-chloropyrimidine
    • MB07468
    • SY017916
    • HC2105
    • 4-Chloro-2-(methylsulfonyl)pyrimidine (ACI)
    • 97229-11-3
    • DB-010250
    • SCHEMBL758549
    • J-514903
    • Z1198221088
    • EN300-199073
    • CS-W004037
    • DTXSID70456893
    • AKOS005264720
    • MFCD09701372
    • DS-13870
    • 4-chloro-2-methanesulfonylpyrimidine
    • MDL: MFCD09701372
    • Inchi: 1S/C5H5ClN2O2S/c1-11(9,10)5-7-3-2-4(6)8-5/h2-3H,1H3
    • InChI Key: BWVZLXTZQHILRC-UHFFFAOYSA-N
    • SMILES: O=S(C)(C1N=C(Cl)C=CN=1)=O

Computed Properties

  • Exact Mass: 191.97600
  • Monoisotopic Mass: 191.9760263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.3
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.7

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.486
  • Melting Point: 87-89 ºC
  • Boiling Point: 371.1°C at 760 mmHg
  • Flash Point: 100.8±19.8 °C
  • Refractive Index: 1.539
  • PSA: 68.30000
  • LogP: 1.61430
  • Vapor Pressure: 0.1±0.5 mmHg at 25°C

4-chloro-2-methanesulfonylpyrimidine Security Information

4-chloro-2-methanesulfonylpyrimidine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-chloro-2-methanesulfonylpyrimidine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Periodic acid Solvents: Acetonitrile ;  1 h, rt
1.2 Catalysts: Chromium trioxide ;  5 min, rt
1.3 Solvents: Ethyl acetate ;  45 min, 0 °C; 1 h, 0 °C
1.4 Reagents: Sodium sulfite Solvents: Water ;  0 °C
Reference
Chromium(VI) Oxide Catalyzed Oxidation of Sulfides to Sulfones with Periodic Acid
Xu, Liang; Cheng, Jie; Trudell, Mark L., Journal of Organic Chemistry, 2003, 68(13), 5388-5391

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Ammonium molybdate ((NH4)6Mo7O24) Solvents: Ethanol ,  Water ;  0 °C; 0 °C → rt; overnight, rt
Reference
Preparation of aminopyrimidine compounds useful for the treatment of EGFR mutant kinase mediated diseases
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 2.5 h, rt
Reference
Preparation of indazole compounds that inhibit one or more receptor, or non-receptor, tyrosine or serine/threonine kinase
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Ammonium molybdenum oxide Solvents: Ethanol ,  Water ;  2 h, rt
Reference
Improved process for preparing lazertinib and intermediates thereof
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran ,  Water ;  15 min, 0 °C; 0 °C → rt; 18 h, rt
Reference
Therapeutic compounds and methods of use thereof
, United States, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran ,  Water ;  15 min, 0 °C; 0 °C → rt; 18 h, rt
Reference
Systematically Mitigating the p38α Activity of Triazole-based BET Inhibitors
Carlson, Angela S. ; Cui, Huarui; Divakaran, Anand ; Johnson, Jorden A.; Brunner, Ryan M.; et al, ACS Medicinal Chemistry Letters, 2019, 10(9), 1296-1301

Production Method 7

Reaction Conditions
Reference
Preparation heteroaryl pyrimidinylamine compounds and compositions for modulating EGFR mutant kinase activities
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Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Ammonium molybdate ((NH4)6Mo7O24) Solvents: Ethanol ,  Water ;  0 °C; 24 h, 0 °C
Reference
Synthesis of cytimidine through a one-pot copper-mediated amidation cascade
Serrano, Catherine M.; Looper, Ryan E., Organic Letters, 2011, 13(19), 5000-5003

Production Method 9

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
Reference
Preparation of variolin B derivatives as antitumor agents
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Ammonium molybdate ((NH4)6Mo7O24) tetrahydrate Solvents: Ethanol ;  10 °C; 12 h, 37 °C
1.2 Reagents: Sodium sulfite Solvents: Water ;  7 °C
Reference
Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
Li, Chaomin ; Haeffner, Fredrik; Wang, Shujun; Yuan, Cuicui; Shang, Deju; et al, Organic Process Research & Development, 2022, 26(1), 137-143

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Ammonium molybdate ((NH4)6Mo7O24) tetrahydrate Solvents: Ethanol ,  Water ;  0 °C; 0 °C → rt; overnight, rt
Reference
Aminopyrimidine compound used for inhibiting activity of protein kinase
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -5 °C; 30 min, -5 °C; overnight, -5 °C → rt
Reference
Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors
Davey, David D.; Adler, Marc; Arnaiz, Damian; Eagen, Keith; Erickson, Shawn; et al, Journal of Medicinal Chemistry, 2007, 50(6), 1146-1157

Production Method 13

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 2 h, rt
Reference
Heterocyclic compounds for targeted degradation of RET and their preparation
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Production Method 14

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  30 min, -5 °C; 15 h, rt
Reference
Novel in-vivo probe for real time longitudinal monitoring of inducible nitric-oxide synthase in living cells and animals
, World Intellectual Property Organization, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  rt
Reference
Preparation of substituted 4-(1-pyrrolidinyl)pyrimidine compounds as dimerization inhibitors of neuronal nitric oxide synthase
, World Intellectual Property Organization, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ;  rt → 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Preparation of fused pyrazole derivatives as P38 MAP kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform
Reference
The synthesis and aminolysis of some 4-chloro-2-(substituted)thiopyrimidines
Hurst, Derek T.; Johnson, Matthew, Heterocycles, 1985, 23(3), 611-16

Production Method 18

Reaction Conditions
Reference
Novel in-vivo probe for real time longitudinal monitoring of inducible nitric-oxide synthase in living cells and animals
, India, , ,

Production Method 19

Reaction Conditions
Reference
Preparation of 2-[[(phenoxy)pyrimidinyloxy]phenyl]-3-methoxypropenoates as agrochemical fungicides
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4-chloro-2-methanesulfonylpyrimidine Raw materials

4-chloro-2-methanesulfonylpyrimidine Preparation Products

4-chloro-2-methanesulfonylpyrimidine Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:97229-11-3)4-Chloro-2-(methylsulfonyl)pyrimidine
Order Number:sfd14925
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
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Amadis Chemical Company Limited
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(CAS:97229-11-3)4-chloro-2-methanesulfonylpyrimidine
Order Number:A11225
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:30
Price ($):241.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:97229-11-3)4-氯-2-甲磺酰基嘧啶
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Quantity:25KG,200KG,1000KG
Purity:99%
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Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:97229-11-3)4-Chloro-2-(methylsulfonyl)pyrimidine
sfd14925
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:97229-11-3)4-chloro-2-methanesulfonylpyrimidine
A11225
Purity:99%
Quantity:100g
Price ($):241.0
Email